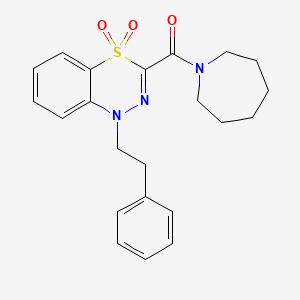

![molecular formula C18H21NO5 B2580900 ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-29-9](/img/structure/B2580900.png)

ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C18H21NO5 . It has an average mass of 331.363 Da and a monoisotopic mass of 331.141968 Da .

Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate are not detailed in the retrieved sources, similar compounds have been used in various chemical reactions. For example, Methyl piperidine-4-carboxylate has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Scientific Research Applications

Synthesis and Chemical Reactivity Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, due to its structural complexity, finds application in the synthesis of complex organic compounds. For instance, its derivatives have been used in phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines. These reactions showcase the compound's utility in creating regioselective adducts with excellent yields, highlighting its importance in organic synthesis and chemical research (Xue-Feng Zhu et al., 2003).

Anticancer Research Research into ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate derivatives has also extended into anticancer studies. Certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from this compound have shown promising anticancer activities. These studies suggest the potential therapeutic applications of these compounds in cancer treatment, albeit further in vivo studies are required to ascertain their effectiveness (A. Rehman et al., 2018).

Structural and Crystallographic Studies Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate and its analogs have been subjects of structural and crystallographic studies to understand their molecular configurations and potential as drug potentiators. These studies offer insights into the compound's crystal packing and polymorphism, which are crucial for its pharmaceutical applications (Kalina Mambourg et al., 2021).

Pharmacokinetic and Pharmacodynamic Modeling The compound has served as a structural basis for developing inhibitors targeting the hedgehog signaling pathway, implicated in various cancers. Pharmacokinetic and pharmacodynamic modeling of derivatives, such as TAK-441, have linked plasma concentrations to anticancer efficacy, suggesting the compound's derivatives could be effective in cancer treatment through hedgehog pathway inhibition (Akifumi Kogame et al., 2013).

Biological Activity and Targeted Imaging Derivatives have also been explored for their biological activities, including antibacterial properties and as agents for targeted magnetic resonance (MR)/optical bimodal imaging of tumors. This research underlines the compound's versatility, serving both as a scaffold for synthesizing biologically active molecules and as a component in the development of advanced imaging agents for cancer diagnostics (Lixia Huang et al., 2015).

Properties

IUPAC Name |

ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-2-23-18(22)12-5-7-19(8-6-12)11-13-9-17(21)24-16-4-3-14(20)10-15(13)16/h3-4,9-10,12,20H,2,5-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNFNGWBTWVOND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2580817.png)

![N-(2-hydroxyethyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2580821.png)

![methyl 4-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2580822.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580824.png)

![Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate](/img/structure/B2580826.png)

![3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2580831.png)

![Ethyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2580832.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2580835.png)

![ETHYL 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2580836.png)